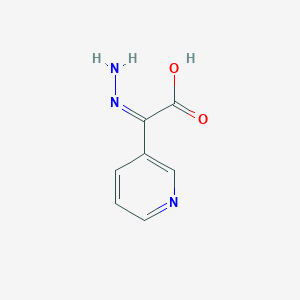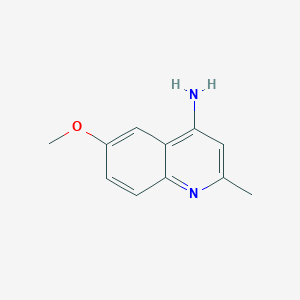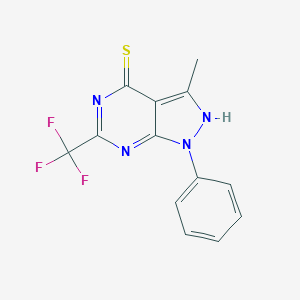
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione, also known as PFTT, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. PFTT is a member of the pyrazolopyrimidine family, which is known for its diverse pharmacological properties.
Mechanism Of Action
The mechanism of action of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, including COX-2, as mentioned earlier. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also been found to inhibit the activity of phosphodiesterase (PDE) enzymes, which are involved in the regulation of cyclic nucleotide levels in cells. Additionally, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical And Physiological Effects
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also been found to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to inhibit the replication of HIV and HCV by targeting viral enzymes.
Advantages And Limitations For Lab Experiments
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various assays. However, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has some limitations as well. It is not very water-soluble, which can make it difficult to use in aqueous assays. Additionally, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has not been extensively studied in vivo, so its pharmacokinetic and toxicological properties are not well understood.
Future Directions
There are several future directions for the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione. One potential direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its pharmacokinetic and toxicological properties in more detail. Additionally, the development of more water-soluble derivatives of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione could expand its potential applications in aqueous assays. Finally, the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione in combination with other drugs could lead to the development of more effective therapeutic strategies.
Conclusion:
In conclusion, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione is a heterocyclic compound with significant potential in medicinal chemistry. Its synthesis method is relatively simple, and it has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of various enzymes. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione, including investigating its potential as an anti-cancer agent in vivo and studying its pharmacokinetic and toxicological properties in more detail.
Synthesis Methods
The synthesis of 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with trifluoromethylthiocyanate in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is obtained in good yield and purity after purification using column chromatography.
Scientific Research Applications
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has also shown potent inhibitory activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, 1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
properties
CAS RN |
102989-83-3 |
|---|---|
Product Name |
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione |
Molecular Formula |
C13H9F3N4S |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
3-methyl-1-phenyl-6-(trifluoromethyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C13H9F3N4S/c1-7-9-10(17-12(13(14,15)16)18-11(9)21)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,17,18,21) |
InChI Key |
OANCKSSPIAVFPA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3 |
SMILES |
CC1=NN(C2=C1C(=S)N=C(N2)C(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C2C(=NC(=NC2=S)C(F)(F)F)N(N1)C3=CC=CC=C3 |
synonyms |
1-Phenyl-3-methyl-6-trifluoromethyl-pyrazolo(3,4-d)pyrimidine-4(5H)thione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
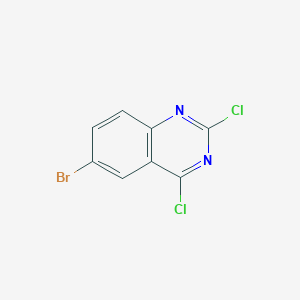
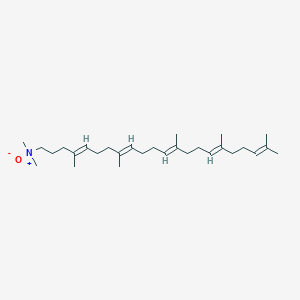
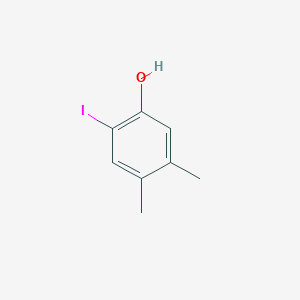
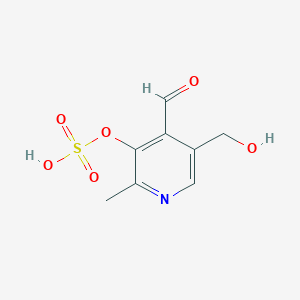

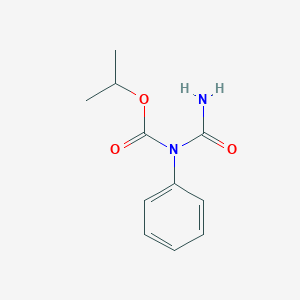
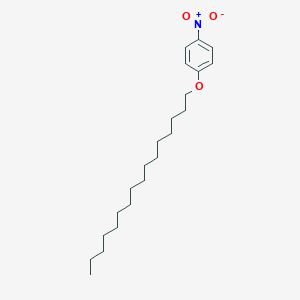
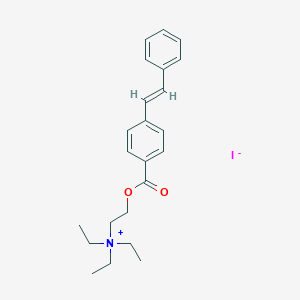
![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)
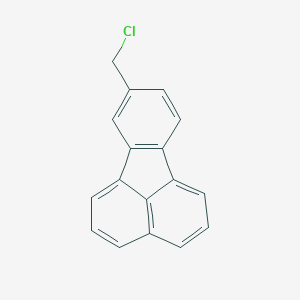
![3-[(2-Amino-3-methylbutanoyl)amino]-4-[[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-4-[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-4-oxobutanoic acid](/img/structure/B10397.png)
